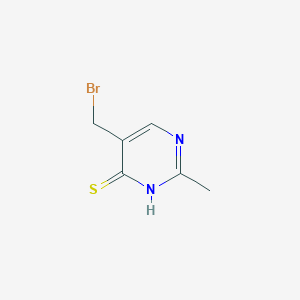
5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione is a heterocyclic compound that features a bromomethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione typically involves the bromination of 2-methylpyrimidine-4(1H)-thione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding methylpyrimidine derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Methylpyrimidine derivatives.
Scientific Research Applications
5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents due to its ability to undergo various chemical modifications.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Utilized in the preparation of functional materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the introduction of various nucleophiles. In biological systems, the compound may interact with cellular targets through its functional groups, potentially inhibiting enzymes or interacting with DNA.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidine-4(1H)-thione: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-Chloromethyl-2-methylpyrimidine-4(1H)-thione: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
5-(Hydroxymethyl)-2-methylpyrimidine-4(1H)-thione: Contains a hydroxymethyl group, which can undergo different types of chemical reactions compared to the bromomethyl group.
Uniqueness
5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions
Properties
Molecular Formula |
C6H7BrN2S |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
5-(bromomethyl)-2-methyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C6H7BrN2S/c1-4-8-3-5(2-7)6(10)9-4/h3H,2H2,1H3,(H,8,9,10) |
InChI Key |
WVIAPLIEQORJEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=S)N1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


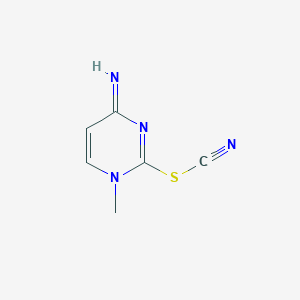
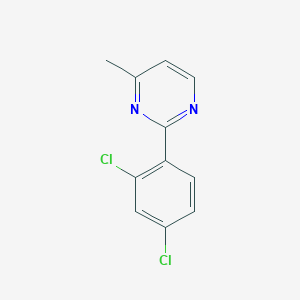
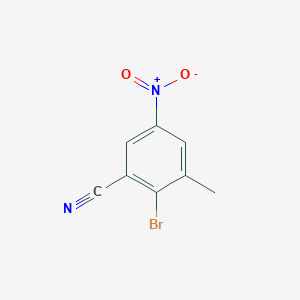
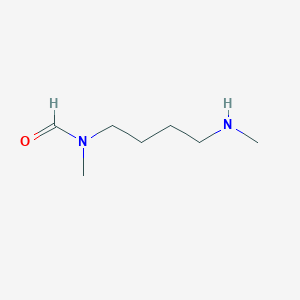
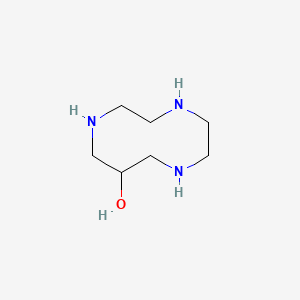
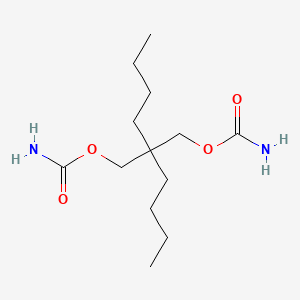
![2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13110635.png)
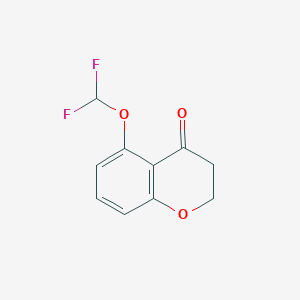

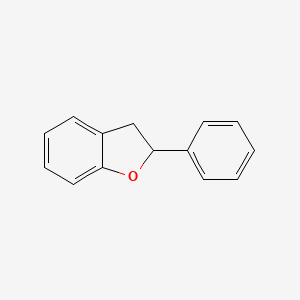
![5-(4-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13110655.png)
![3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13110674.png)

![tert-Butyl (2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate](/img/structure/B13110681.png)
